Succinic acid mono-3-guaiazulenamide

Description

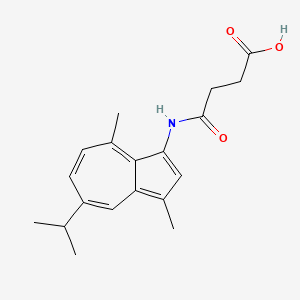

Succinic acid mono-3-guaiazulenamide (commonly referred to as TPH-3) is a hybrid molecule combining succinic acid, a key intermediate in the citric acid cycle, with guaiazulene, a bicyclic sesquiterpene derived from chamomile oil. This compound is synthesized via an amide linkage at the 3-position of guaiazulene, conferring unique pharmacological properties. TPH-3 has been extensively studied for its anti-ulcer activity, demonstrating potent inhibition of histamine-induced gastric acid secretion and protective effects against stress-induced ulcers in preclinical models . Its mechanism involves modulating gastric secretion pathways without antagonizing acetylcholine or histamine H1 receptors, distinguishing it from conventional anti-ulcer agents .

Properties

CAS No. |

69174-75-0 |

|---|---|

Molecular Formula |

C19H23NO3 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

4-[(3,8-dimethyl-5-propan-2-ylazulen-1-yl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H23NO3/c1-11(2)14-6-5-12(3)19-15(10-14)13(4)9-16(19)20-17(21)7-8-18(22)23/h5-6,9-11H,7-8H2,1-4H3,(H,20,21)(H,22,23) |

InChI Key |

KIBVWPFAMGQHER-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)NC(=O)CCC(=O)O |

Canonical SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)NC(=O)CCC(=O)O |

Other CAS No. |

69174-75-0 |

Synonyms |

succinic acid mono-3-guaiazulenamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and structural profiles of succinic acid mono-3-guaiazulenamide are compared below with three related compounds: guaiazulene, S-guaiazulene-3-sulfonic acid, and muriceidine A.

Table 1: Structural and Functional Comparison of Guaiazulene Derivatives

Mechanistic Differentiation

- TPH-3 vs. Guaiazulene : While guaiazulene broadly suppresses inflammation, TPH-3 targets gastric acid secretion pathways specifically. TPH-3 (200 mg/kg) reduced ulcer incidence in pylorus-ligated rats by 60%, whereas guaiazulene lacks comparable efficacy in ulcer models .

- TPH-3 vs. S-Guaiazulene-3-sulfonic Acid : The sulfonic acid derivative shows broader antimicrobial activity but lacks the anti-secretory effects of TPH-3. This highlights the critical role of the succinic acid moiety in gastric acid modulation .

- TPH-3 vs. Muriceidine A : Muriceidine A’s inner-salt structure may enable unique solubility or receptor interactions, but its pharmacological profile remains uncharacterized compared to TPH-3’s validated anti-ulcer effects .

Pharmacokinetic and Industrial Considerations

- Production Methods : Unlike bio-based succinic acid derivatives (e.g., 1,4-BDO, highlighted in industrial reports), TPH-3 is synthesized chemically, limiting scalability compared to fermentative routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.